Isomucronulatol 7-O-glucoside

Catalog No.
S649576
CAS No.
M.F
C23H28O10
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomucronulatol 7-O-glucoside

Product Name

Isomucronulatol 7-O-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1

InChI Key

SXHOGLPTLQBGDO-ZVSSUSCDSA-N

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC

Synonyms

7,2'-dihydroxy-3',4'-dimethoxy-isoflavane-7-O-glucoside, 7,2'-dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, also known as isomucronulatol 7-O-glucoside, is a naturally occurring isoflavonoid found in the plant Astragalus mongholicus []. Isoflavonoids are a class of plant secondary metabolites known for their diverse biological activities []. While the research on (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside itself is limited, its potential applications in scientific research are being explored due to its structural similarity to other well-studied bioactive isoflavonoids.

Potential Anti-inflammatory and Antioxidant Properties

Studies suggest that isoflavonoids, including some structurally similar to (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, may possess anti-inflammatory and antioxidant properties [, ]. These properties could be beneficial in various health conditions, such as cardiovascular disease, neurodegenerative diseases, and certain types of cancers []. However, further research is needed to determine the specific effects and mechanisms of action of (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside in these areas.

Isomucronulatol 7-O-glucoside is a flavonoid glycoside, specifically a derivative of isomucronulatol. Its chemical formula is C23H28O10C_{23}H_{28}O_{10}, and it features a glucoside moiety at the 7-position of the isomucronulatol structure. This compound is recognized for its potential pharmacological properties, particularly in traditional herbal medicine, where it has been isolated from various plant sources, including Astragalus membranaceus and Astragalus mongholicus .

Typical of flavonoids, including glycosylation and hydrolysis. The glycosidic bond between the glucose unit and the isomucronulatol core can be cleaved under acidic or enzymatic conditions, releasing the aglycone (isomucronulatol) and glucose. Additionally, this compound may undergo oxidation and reduction reactions, contributing to its antioxidant properties, as well as potential interactions with other biomolecules .

Research indicates that Isomucronulatol 7-O-glucoside exhibits significant biological activities. Notably, it has been shown to inhibit osteoarthritis-related molecules such as matrix metalloproteinase-13 (MMP-13), collagen type II, tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in chondrosarcoma cell models . This suggests a potential therapeutic role in managing osteoarthritis and related inflammatory conditions. Furthermore, its antioxidant properties may help mitigate oxidative stress in various biological systems .

Isomucronulatol 7-O-glucoside can be synthesized through several methods:

  • Natural Extraction: Isolation from plant sources such as Astragalus membranaceus, where it occurs naturally.
  • Chemical Synthesis: Synthetic pathways often involve the glycosylation of isomucronulatol using glucosyl donors in the presence of catalysts or enzymes to form the desired glycoside.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simple flavonoids into their glycosylated forms .

The applications of Isomucronulatol 7-O-glucoside span various fields:

  • Pharmaceuticals: Potential use as an anti-inflammatory and antioxidant agent in drug formulations aimed at treating osteoarthritis and other inflammatory diseases.
  • Nutraceuticals: Inclusion in dietary supplements for its health benefits related to joint health and oxidative stress reduction.
  • Cosmetics: Utilization in skincare products for its antioxidant properties, which may help protect skin from oxidative damage .

Interaction studies involving Isomucronulatol 7-O-glucoside have demonstrated its ability to modulate various biochemical pathways:

  • It has been shown to interact with signaling pathways associated with inflammation and cartilage degradation.
  • The compound's ability to inhibit pro-inflammatory cytokines suggests potential interactions with immune system pathways, making it a candidate for further studies on immune modulation .
  • Additionally, its antioxidant activity indicates interactions with reactive oxygen species, potentially protecting cells from oxidative damage .

Isomucronulatol 7-O-glucoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Calycosin 7-O-glucosideFlavonoid GlycosideKnown for its estrogenic activity
Pratensein 7-O-glucosideFlavonoid GlycosideExhibits anti-inflammatory properties
NaringinFlavonoid GlycosideNotable for its bitter taste and cholesterol-lowering effects
IsomucronulatolFlavonoidAglycone form of Isomucronulatol 7-O-glucoside

Uniqueness: Isomucronulatol 7-O-glucoside is distinguished by its specific glucosylation at the 7-position of the isomucronulatol backbone, which influences its solubility, bioavailability, and biological activity compared to other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

464.16824709 g/mol

Monoisotopic Mass

464.16824709 g/mol

Heavy Atom Count

33

Wikipedia

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside

Dates

Modify: 2024-04-14

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